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Compound of Interest

Compound Name: 1-Ethynylcyclobutan-1-ol

CAS No.: 98135-75-2

Cat. No.: B1344263

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Ethynylcyclobutan-1-ol. In the absence of experimentally published spectra for this specific

molecule, this document leverages established spectroscopic principles and comparative data

from homologous compounds, 1-ethynylcyclopentanol and 1-ethynylcyclohexanol, to predict

and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. This guide is intended for researchers, scientists, and professionals in drug

development who require a detailed understanding of the structural characterization of this

compound.

Introduction
1-Ethynylcyclobutan-1-ol is a tertiary alcohol containing a cyclobutane ring and a terminal

alkyne. Its unique structural features, including the strained four-membered ring, make it an

interesting building block in organic synthesis. Spectroscopic analysis is crucial for the

unambiguous confirmation of its structure and purity. This guide will delve into the expected

spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-Ethynylcyclobutan-1-ol, both ¹H and ¹³C NMR are essential for its

characterization.

Predicted ¹H NMR Data
The proton NMR spectrum of 1-Ethynylcyclobutan-1-ol is expected to show distinct signals

corresponding to the ethynyl, hydroxyl, and cyclobutyl protons. The chemical shifts are

influenced by the electron-withdrawing effect of the oxygen and the anisotropy of the carbon-

carbon triple bond.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

-OH 1.5 - 2.5 Singlet (broad) -

≡C-H ~2.5 Singlet -

Cyclobutane-H (α) 2.0 - 2.4 Multiplet

Cyclobutane-H (β) 1.8 - 2.2 Multiplet

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is

standard for non-polar to moderately polar analytes. The broadness of the hydroxyl proton

signal is due to chemical exchange and can be confirmed by a D₂O exchange experiment,

where the -OH peak would disappear.

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-OH 65 - 75

C≡C-H 85 - 95

C≡C-H 70 - 80

Cyclobutane-C (α) 30 - 40

Cyclobutane-C (β) 10 - 20

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethynylcyclobutan-1-ol in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a spectral width of approximately 12 ppm.

Employ a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Accumulate 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of approximately 220 ppm.

Set the relaxation delay to 2-5 seconds.
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Accumulate 512-1024 scans.

Data Processing: Process the raw data using appropriate software by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the spectra using the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands
The IR spectrum of 1-Ethynylcyclobutan-1-ol is expected to show characteristic absorption

bands for the hydroxyl and alkyne groups.

Functional Group Vibrational Mode
Predicted Absorption

Range (cm⁻¹)
Intensity

O-H Stretching 3600 - 3200 Strong, Broad

≡C-H Stretching ~3300 Strong, Sharp

C≡C Stretching 2150 - 2100 Weak to Medium

C-O Stretching 1150 - 1050 Strong

C-H (sp³) Stretching 3000 - 2850 Medium

Trustworthiness of the Protocol: The protocol described below is a self-validating system as the

characteristic peaks, if observed, would strongly indicate the presence of the expected

functional groups, thus confirming the identity of the compound.

Experimental Protocol for IR Spectroscopy (ATR)
Sample Preparation: Place a small drop of neat 1-Ethynylcyclobutan-1-ol directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.
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Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 1-Ethynylcyclobutan-1-ol is expected to show a

molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Proposed Fragment Significance

96 [C₆H₈O]⁺ Molecular Ion (M⁺)

81 [M - CH₃]⁺
Loss of a methyl radical

(rearrangement)

68 [M - C₂H₄]⁺
Loss of ethene (retro-Diels-

Alder-type cleavage)

57 [C₄H₉]⁺ Cyclobutyl cation

Authoritative Grounding: The fragmentation patterns of cyclic alcohols are well-documented in

mass spectrometry literature. The proposed fragmentations are based on established principles

of radical cation chemistry.

Experimental Protocol for GC-MS
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Sample Preparation: Prepare a dilute solution of 1-Ethynylcyclobutan-1-ol (e.g., 1 mg/mL)

in a volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: Identify the peak corresponding to 1-Ethynylcyclobutan-1-ol in the total ion

chromatogram (TIC) and analyze its corresponding mass spectrum.

Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of 1-Ethynylcyclobutan-1-ol with atom numbering.

Predicted ¹H NMR Chemical Shift Ranges

Chemical Shift (ppm) Cyclobutane-H (α, β)
-OH ≡C-H
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Click to download full resolution via product page

Caption: Predicted ¹H NMR chemical shift regions for 1-Ethynylcyclobutan-1-ol.
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Caption: Proposed EI-MS fragmentation pathway for 1-Ethynylcyclobutan-1-ol.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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